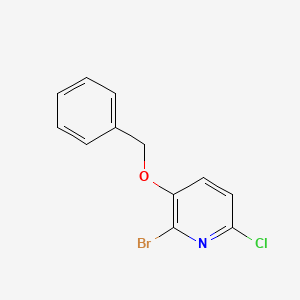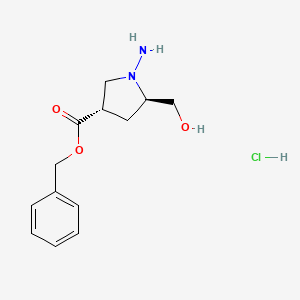
Methane, bis(4-chloro-2-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methane, bis(4-chloro-2-nitrophenyl)-, also known as bis(4-chloro-2-nitrophenyl)methane, is a chemical compound with the molecular formula C13H8Cl2N2O4 and a molecular weight of 327.12 g/mol . This compound is characterized by the presence of two 4-chloro-2-nitrophenyl groups attached to a central methane carbon atom. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methane, bis(4-chloro-2-nitrophenyl)- typically involves the reaction of 4-chloro-2-nitrobenzyl chloride with a suitable base, such as sodium hydroxide, in an organic solvent like dichloromethane . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the nitro group, resulting in the formation of the bis(4-chloro-2-nitrophenyl)methane compound.
Industrial Production Methods
In industrial settings, the production of methane, bis(4-chloro-2-nitrophenyl)- is typically carried out in large-scale reactors equipped with temperature and pressure control systems. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial production to achieve the desired quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Methane, bis(4-chloro-2-nitrophenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperature and pressure conditions.
Substitution: Sodium hydroxide, alkoxide ions, organic solvents like dichloromethane.
Major Products Formed
Oxidation: Corresponding oxidation products, such as carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methane, bis(4-chloro-2-nitrophenyl)- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Wirkmechanismus
The mechanism of action of methane, bis(4-chloro-2-nitrophenyl)- involves its interaction with molecular targets through various pathways. The nitro and chloro substituents play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to changes in their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methane, bis(4-chloro-2-nitrophenyl)- can be compared with other similar compounds, such as:
Bis(4-chloro-2-nitroanilino)methane: Similar structure but with aniline groups instead of phenyl groups.
Bis(4-nitrophenyl)methane: Lacks the chloro substituents, resulting in different chemical properties and reactivity.
Bis(indolyl)methanes: Contains indole groups, which confer unique biological activities and applications.
The uniqueness of methane, bis(4-chloro-2-nitrophenyl)- lies in its specific combination of nitro and chloro substituents, which impart distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
54616-45-4 |
|---|---|
Molekularformel |
C13H8Cl2N2O4 |
Molekulargewicht |
327.12 g/mol |
IUPAC-Name |
4-chloro-1-[(4-chloro-2-nitrophenyl)methyl]-2-nitrobenzene |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-10-3-1-8(12(6-10)16(18)19)5-9-2-4-11(15)7-13(9)17(20)21/h1-4,6-7H,5H2 |
InChI-Schlüssel |
BFCWWXMPXHWCJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13939861.png)


![4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine](/img/structure/B13939887.png)






![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)



